molecular formula C16H19N3O2 B6982238 4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide

4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide

Cat. No.: B6982238
M. Wt: 285.34 g/mol
InChI Key: QBTQYXIJUGDZGV-UHFFFAOYSA-N
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Description

4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide is a complex organic compound that features a benzamide core substituted with a methoxy-methylpyridinyl group

Properties

IUPAC Name

4-[(5-methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10-6-13(4-5-14(10)16(17)20)19-8-12-7-18-9-15(21-3)11(12)2/h4-7,9,19H,8H2,1-3H3,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTQYXIJUGDZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CN=CC(=C2C)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridinyl Intermediate: The starting material, 5-methoxy-4-methylpyridine, undergoes a bromination reaction to form 5-bromo-4-methylpyridine.

    Amination: The brominated intermediate is then subjected to an amination reaction with methylamine to yield 5-methoxy-4-methylpyridin-3-yl)methylamine.

    Coupling with Benzamide: The final step involves coupling the pyridinyl amine with 2-methylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products

    Oxidation: Formation of 4-[(5-Hydroxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide.

    Reduction: Formation of 4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity. The methoxy and methyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzoic acid
  • **4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzyl alcohol

Uniqueness

4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

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